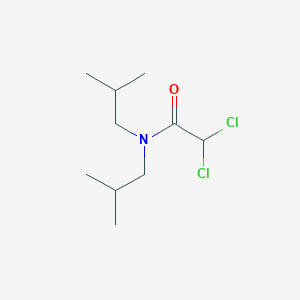![molecular formula C34H37O5P B13819714 25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Ethoxy-27-diethoxyphosphoryloxycalix4arene is a synthetic organic compound belonging to the calixarene family Calixarenes are a class of macrocyclic compounds known for their ability to form host-guest complexes with various molecules, making them valuable in supramolecular chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene typically involves the following steps:
- Starting Material: The synthesis begins with the preparation of the calix4arene scaffold.
- Functionalization: The ethoxy and diethoxyphosphoryloxy groups are introduced through a series of reactions involving appropriate reagents and catalysts.
- Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and equipment to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and diethoxyphosphoryloxy groups, leading to the formation of corresponding oxides.
- Reduction: Reduction reactions can target the phosphoryloxy groups, converting them into phosphines or other reduced forms.
- Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
- Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under appropriate conditions.
- Oxidation: Formation of phosphoryl oxides and other oxidized derivatives.
- Reduction: Generation of phosphines and other reduced products.
- Substitution: Formation of substituted calixarenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Host-Guest Chemistry: 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene is used in host-guest chemistry to form complexes with metal ions, organic molecules, and anions, facilitating studies on molecular recognition and binding.
- Drug Delivery: The compound’s ability to encapsulate and transport drugs makes it a potential candidate for drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
- Diagnostic Agents: Its binding properties can be utilized in the development of diagnostic agents for detecting specific biomolecules or ions in biological samples.
- Catalysis: The compound can serve as a catalyst or catalyst support in various chemical reactions, improving reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene involves its ability to form host-guest complexes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions enable the compound to selectively bind to specific molecules or ions, facilitating their encapsulation, transport, or detection. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- Calix4arene: The parent compound without the ethoxy and diethoxyphosphoryloxy groups.
- 25,27-Diethoxycalix4arene: A similar compound with only ethoxy groups.
- 25,27-Diethoxyphosphoryloxycalix4arene: A compound with diethoxyphosphoryloxy groups but lacking the ethoxy groups.
Uniqueness: 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene is unique due to the presence of both ethoxy and diethoxyphosphoryloxy groups, which enhance its binding properties and versatility in various applications
Eigenschaften
Molekularformel |
C34H37O5P |
|---|---|
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
(27-ethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaenyl) diethyl phosphate |
InChI |
InChI=1S/C34H37O5P/c1-4-36-33-29-15-9-16-30(33)22-26-12-8-14-28(20-26)24-32-18-10-17-31(23-27-13-7-11-25(19-27)21-29)34(32)39-40(35,37-5-2)38-6-3/h7-20H,4-6,21-24H2,1-3H3 |
InChI-Schlüssel |
OWXABIBOSDUMGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2CC3=CC(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5)CC1=CC=C2)OP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


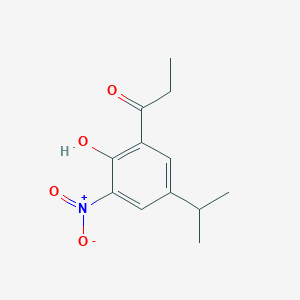
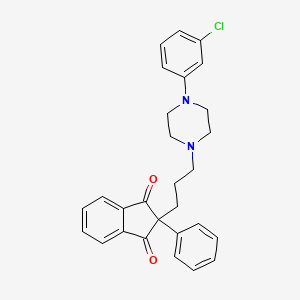
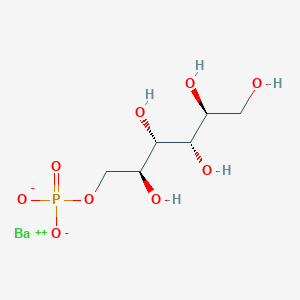
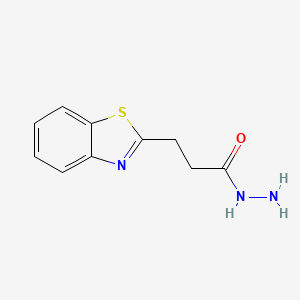
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)


![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)

